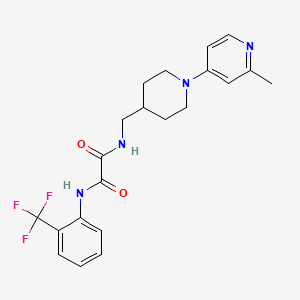
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4, with a molecular weight of 396.4 g/mol. The structure features a piperidine ring substituted with a 2-methylpyridine group and an oxalamide moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2034307-11-2 |
Although the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific cellular pathways. The compound may exhibit activity against various targets, including kinases and other enzymes involved in signal transduction pathways.
Potential Targets
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, similar to other oxalamide derivatives that have shown promise in cancer therapy.
- mTOR Pathway : The mechanistic pathways involving mTOR (mammalian target of rapamycin) are particularly relevant, as they play critical roles in cell growth and proliferation.
Biological Activity and Pharmacological Studies
Research has indicated that compounds with structural similarities to this compound demonstrate significant biological activity. For instance:
- Antitumor Activity : Compounds targeting the mTOR pathway have been shown to inhibit tumor growth in various cancer models.
- Cytotoxicity : In vitro studies have reported cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study A : A recent investigation into oxalamide derivatives revealed that modifications in the piperidine ring significantly enhanced their selectivity for mTOR inhibition (Sabatini et al., 2020) .
- Study B : Another study examined the effects of trifluoromethyl substitutions on the pharmacokinetic properties of related compounds, demonstrating improved bioavailability and reduced metabolism (Liu et al., 2010) .
属性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-14-12-16(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-18-5-3-2-4-17(18)21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYULQXZRINHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













